molecular formula C9H10BrN3O B13064347 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13064347
M. Wt: 256.10 g/mol
InChI Key: RJMXEDNTTYCMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1928763-70-5) is a high-purity chemical building block designed for research applications in drug discovery and medicinal chemistry. It features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The bromine atom at the 3-position and the propyl group at the 5-position make this compound a versatile intermediate for further synthetic exploration through cross-coupling reactions and other functional group transformations, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory effects on a range of kinases, including EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . These compounds often act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive oncogenesis . As such, this brominated derivative serves as a key precursor in the development of novel therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)13-9(12-6)7(10)5-11-13/h4-5,11H,2-3H2,1H3

InChI Key

RJMXEDNTTYCMAE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for the efficient arylation of the compound, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The reaction conditions often require the use of aryl and heteroaryl boronic acids, along with a tandem catalyst system such as XPhosPdG2/XPhos to prevent debromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological or material properties .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exhibits significant promise as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly kinases. This inhibition can lead to the modulation of signaling pathways involved in cancer proliferation and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it valuable in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound's structure may allow it to interfere with inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.

Biological Research

Mechanistic Studies

The biological activity of this compound has been investigated in various experimental settings:

  • Cell Proliferation Studies : In vitro studies have shown that this compound can affect cell proliferation rates in cancer cell lines, indicating its potential as an anticancer agent.
  • Signal Transduction Pathways : Research has focused on the compound's ability to modulate key signal transduction pathways associated with cell survival and apoptosis, which are critical in cancer biology.

Material Science

Development of Functional Materials

Beyond biological applications, this compound is being explored for its utility in material science:

  • Fluorescent Materials : The unique electronic properties of this compound make it a candidate for developing fluorescent materials used in sensors and imaging applications.
  • Conductive Polymers : Its incorporation into polymer matrices could enhance the conductivity of materials used in electronic devices.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryEnzyme inhibitors (e.g., kinase inhibition)Cancer treatment, anti-inflammatory effects
Antimicrobial agentsNew antibiotic development
Biological ResearchCell proliferation studiesCancer research insights
Signal transduction modulationUnderstanding disease mechanisms
Material ScienceDevelopment of fluorescent materialsEnhanced imaging capabilities
Conductive polymersImproved electronic device performance

Case Studies

Several case studies illustrate the applications of this compound:

  • Cancer Research Study : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by targeting kinase pathways. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for cancer therapy.
  • Antimicrobial Efficacy Trial : In vitro assays showed that this compound exhibited activity against several bacterial strains. This finding supports further investigation into its use as an antimicrobial agent.
  • Material Development Experiment : Researchers incorporated this compound into a polymer matrix to create a new class of conductive materials. Preliminary tests indicated enhanced electrical conductivity compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The structural and functional diversity of pyrazolo[1,5-a]pyrimidinones arises from substitutions at C3 and C5. Below is a comparative analysis of key analogs:

Table 1: Key Analogs of Pyrazolo[1,5-a]pyrimidinones
Compound Name C3 Substituent C5 Substituent Molecular Formula Key Properties/Activities Reference
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Br Propyl C₈H₈BrN₃O₂ SNAr precursor; moderate lipophilicity
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Br CF₃ C₇H₄BrF₃N₃O Enhanced SNAr reactivity with amines/thiols
3-(4-Chlorophenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one 4-Cl-Ph Benzyl C₁₉H₁₃ClN₄O M. tuberculosis DXS inhibitor (IC₅₀ ~10 μM)
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Br Methyl C₇H₇BrN₄ Amine at C7; potential CNS activity
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Br Methyl (C6: ethyl) C₉H₁₀BrN₃O Altered substitution pattern; lower MW
Key Observations:

Electronic Effects :

  • The C3-Br group in the target compound facilitates SNAr reactions, similar to trifluoromethyl-substituted analogs (e.g., ). However, electron-withdrawing groups like CF₃ increase electrophilicity at C3, accelerating substitution kinetics compared to aliphatic substituents .
  • Aryl groups (e.g., 4-Cl-Ph in ) enhance π-π stacking in enzyme active sites, critical for DXS inhibition .

Copper complexes of benzyl/aryl-substituted analogs (e.g., ) exhibit antimicrobial activity via ATP depletion, a property less explored in aliphatic-substituted derivatives .

Synthetic Utility :

  • Brominated analogs (e.g., ) are preferred for late-stage functionalization. The target compound’s propyl group offers steric bulk, which may hinder nucleophilic attack compared to smaller substituents like methyl .

Biological Activity

3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has shown potential in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C9H10BrN3O
  • Molecular Weight : 244.1 g/mol
  • CAS Number : 1935844-55-5

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit diverse mechanisms of action. These mechanisms often involve the inhibition of specific enzymes or proteins crucial for cellular processes. For instance, studies have demonstrated that this compound can inhibit certain kinases and enzymes associated with tumor growth and proliferation.

Antitubercular Activity

A significant area of research has focused on the antitubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. In high-throughput screening assays, compounds related to this scaffold were identified as potential leads against Mycobacterium tuberculosis (Mtb). The activity was notably linked to:

  • Low cytotoxicity in mammalian cells.
  • Effective inhibition of Mtb within macrophages.
  • Resistance mechanisms involving mutations in specific hydroxylase enzymes that affect compound metabolism .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell migration. Specific findings include:

  • Inhibition of cell cycle progression leading to DNA fragmentation.
  • Induction of apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity for pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Modifications at specific positions on the pyrazolo ring significantly alter biological activity.
  • The presence of bromine at the 3-position enhances antitubercular activity compared to other halogenated analogs.

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various derivatives against Mtb:

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
3-Bromo-5-propyl0.25>100
Analog A0.50>100
Analog B0.75>50

Case Studies

A notable case study involved the evaluation of a focused library of pyrazolo[1,5-a]pyrimidine analogs against Mtb. The results indicated that certain structural modifications led to improved efficacy without compromising safety profiles. For instance:

  • A derivative with a trifluoromethyl group exhibited enhanced potency against resistant strains of Mtb while maintaining low toxicity .

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